

physicochemical properties of 2-Methylnaphth[2,1-d]oxazole

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Compound of Interest

Compound Name: 2-Methylnaphth[2,1-d]oxazole

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An In-depth Technical Guide to the Physicochemical Properties of **2-Methylnaphth[2,1-d]oxazole**

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of **2-Methylnaphth[2,1-d]oxazole** (CAS No: 20686-65-1), a heterocyclic aromatic compound of significant interest in materials science and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering not only a compilation of known data but also detailed, field-proven methodologies for its empirical validation. The guide emphasizes the causal relationships between molecular structure and physical properties, providing a framework for its application in advanced research and development.

Introduction: The Naphthoxazole Scaffold

2-Methylnaphth[2,1-d]oxazole is a fused heterocyclic system comprising a naphthalene moiety and an oxazole ring.^[1] This unique structural amalgamation results in a planar, aromatic molecule with distinct electronic and photophysical properties. The oxazole ring, a five-membered heterocycle containing both oxygen and nitrogen, is a prevalent motif in numerous bioactive natural products and synthetic pharmaceuticals, valued for its ability to engage in various non-covalent interactions with biological targets.^{[2][3]} The fusion of this ring to the electron-rich naphthalene system creates an extended π -conjugated system, which is

the basis for its applications in organic electronics, such as organic light-emitting diodes (OLEDs), and as a fluorescent probe for biological imaging.[1][2]

An understanding of the physicochemical properties of **2-Methylnaphth[2,1-d]oxazole** is paramount for its effective utilization. Properties such as solubility, melting point, and stability directly influence formulation strategies, reaction conditions, and bioavailability in potential therapeutic applications.[1]

Molecular Structure and Isomerism

The nomenclature "naphth[2,1-d]oxazole" specifies the fusion pattern between the naphthalene and oxazole rings. It is crucial to distinguish this isomer from others, such as 2-methylnaphth[1,2-d]oxazole (CAS 85-15-4), as the connectivity significantly alters the electronic distribution and, consequently, the compound's properties.[2][4][5]

Caption: Molecular structure of **2-Methylnaphth[2,1-d]oxazole**.

Core Physicochemical Properties

The empirical and predicted properties of **2-Methylnaphth[2,1-d]oxazole** are summarized below. It is noteworthy that minor discrepancies exist across different suppliers and literature, which can often be attributed to variances in sample purity or measurement conditions.

Property	Value	Source(s)
Molecular Formula	C ₁₂ H ₉ NO	[1][6][7][8]
Molecular Weight	183.21 g/mol	[1][6][7][8]
Appearance	White to almost white crystalline powder	[1]
Melting Point	37 - 43 °C	[1][6][9][10]
Boiling Point	302 °C (lit.) to 321.3 °C at 760 mmHg	[1][6][9][10]
Density (Predicted)	~1.22 g/cm ³	[6][9][10]
Refractive Index (n _{20D})	1.634 - 1.637	[1][6][10]
pKa (Predicted)	2.16 ± 0.30	[6]
LogP (Predicted)	2.813 - 3.4	[6][7]
UV λ _{max}	283 nm (in Octane)	[6][10]

Spectroscopic and Electronic Profile

Ultraviolet-Visible (UV-Vis) Absorption

The reported maximum absorbance (λ_{max}) at 283 nm in octane is characteristic of the π → π* electronic transitions within the extended aromatic system.[6][10] The fused naphthalene core acts as a significant chromophore.[2] The specific absorption wavelength and molar absorptivity (ε) are sensitive to the solvent environment (solvatochromism), a factor that must be controlled for in quantitative analyses. For drug development, characterizing the UV-Vis profile in physiologically relevant buffers (e.g., PBS pH 7.4) is a critical step.

Solubility Profile and Acidity

Aqueous and Organic Solubility

Based on its structure—a large, nonpolar naphthalene core with a weakly basic oxazole ring—**2-Methylnaphth[2,1-d]oxazole** is expected to have low aqueous solubility and good solubility in common organic solvents.[6][10] Literature confirms its solubility in methanol.[6][10] The

predicted LogP (a measure of lipophilicity) value of ~2.8-3.4 suggests a preference for lipid environments over aqueous ones, a key consideration in drug design for membrane permeability.[6][7]

Acidity and Basicity (pKa)

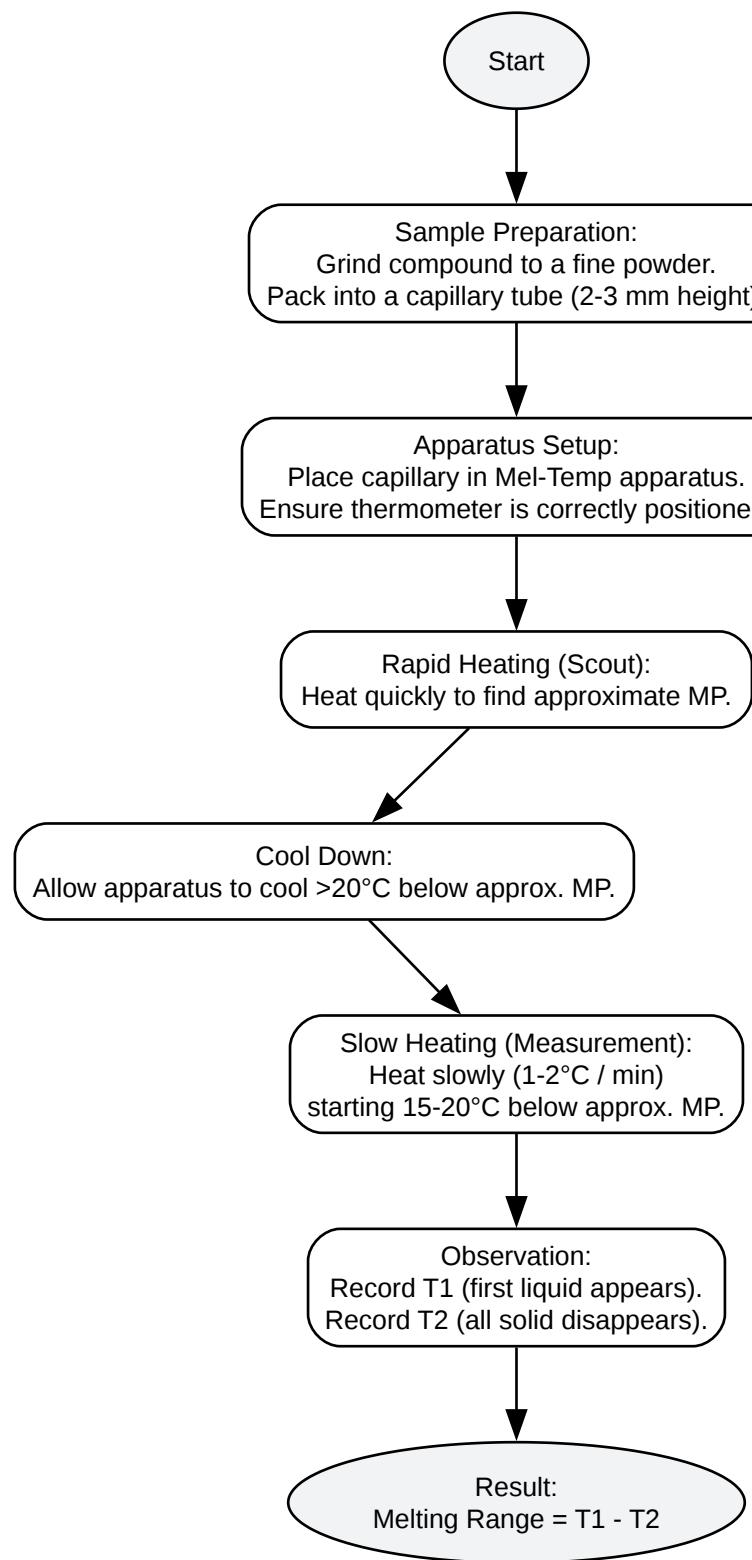
The oxazole ring is weakly basic, with a predicted conjugate acid pKa of 2.16.[6] This is significantly less basic than related heterocycles like imidazole (pKa ≈ 7).[11] This low basicity means the compound will be predominantly in its neutral form under physiological pH conditions (pH ~7.4). It will only become protonated under strongly acidic conditions, a behavior that can be leveraged for purification or specific formulation approaches. It is not expected to be soluble in 5% HCl, but this should be confirmed experimentally.

Methodologies for Physicochemical Characterization

The trustworthiness of any characterization data hinges on robust and reproducible experimental protocols. The following sections detail standard operating procedures for determining the key properties of **2-MethylNaphth[2,1-d]oxazole**.

Melting Point Determination (Capillary Method)

Expertise & Causality: The melting point is a fundamental indicator of purity. A pure crystalline solid exhibits a sharp melting range (typically < 2°C), whereas impurities depress and broaden this range.[12] The capillary method with slow heating near the melting point is the gold standard for accuracy, ensuring thermal equilibrium between the sample, heating block, and thermometer.[13]

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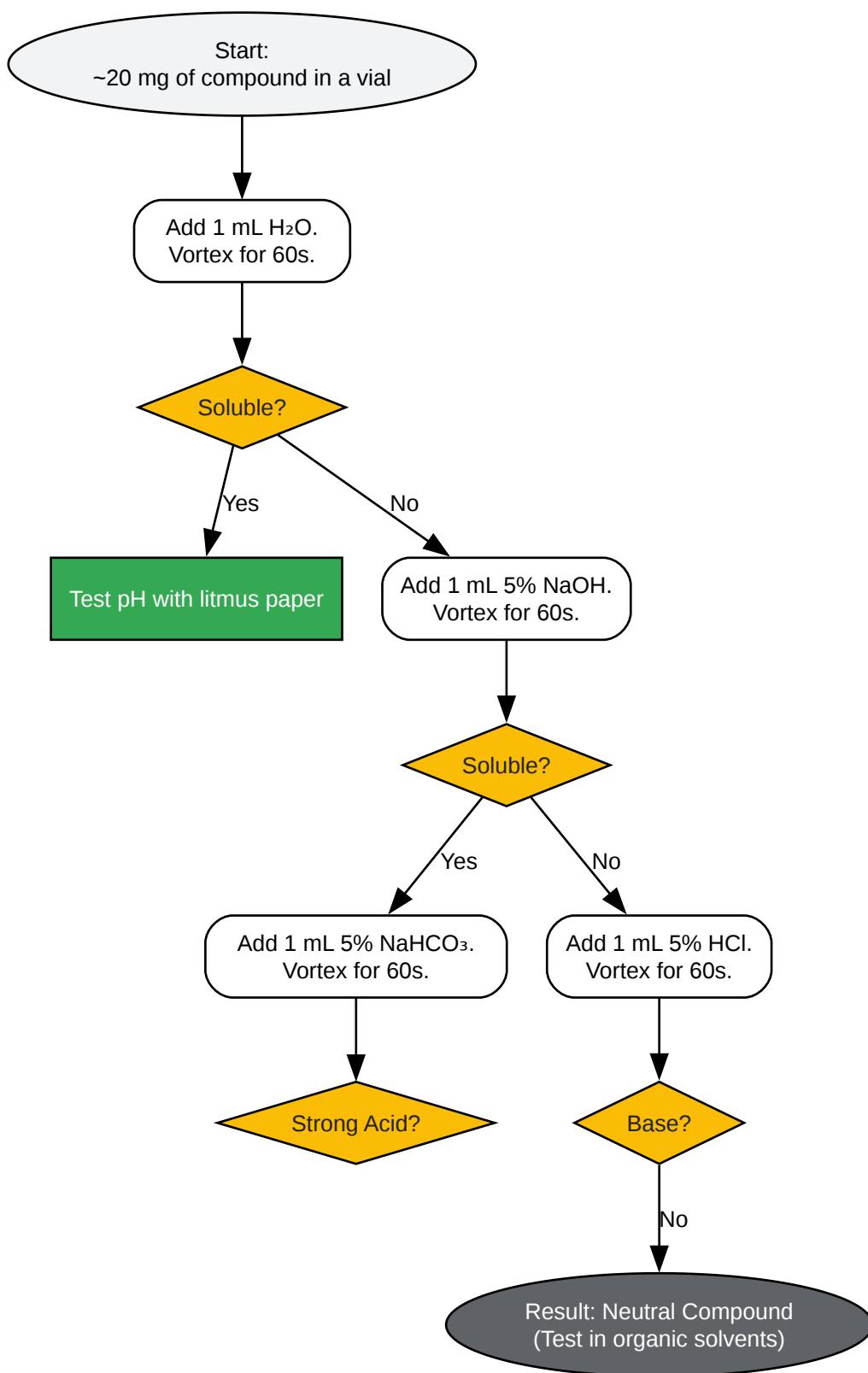
Caption: Workflow for accurate melting point determination.

Protocol:

- Sample Preparation: Place a small amount of **2-MethylNaphth[2,1-d]oxazole** on a watch glass. If not already a fine powder, gently grind it using a mortar and pestle. Tap the open end of a capillary tube into the powder to collect a sample. Invert the tube and tap the sealed end gently on a hard surface until the sample is packed to a height of 2-3 mm.[14]
- Apparatus Setup: Place the packed capillary tube into the sample holder of a calibrated melting point apparatus (e.g., Mel-Temp).
- Initial Determination (Scouting): Heat the block rapidly and observe the approximate temperature at which the sample melts. This provides a target for the accurate measurement. Let the apparatus cool.
- Accurate Determination: Prepare a new sample. Heat the apparatus to a temperature about 15-20°C below the approximate melting point found in step 3.
- Measurement: Reduce the heating rate to 1-2°C per minute.[13]
- Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last crystal melts (T2). The melting point is reported as the range T1-T2.[15]
- Validation: Repeat the measurement at least twice. Consistent results validate the finding.

Systematic Solubility Profiling

Expertise & Causality: A systematic solubility assessment is critical for understanding a compound's behavior in different environments (e.g., extraction, crystallization, formulation). [16] The workflow follows a logical progression from a universal solvent (water) to acidic and basic solutions, which probe the compound's functional groups.[17][18] This self-validating system classifies the compound based on its acid-base properties.

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Caption: Decision workflow for systematic solubility testing.

Protocol:

- **Setup:** For each solvent, place approximately 20-25 mg of the compound into a small, clean test tube or vial.[17]
- **Water Solubility:** Add 0.75-1.0 mL of deionized water. Vigorously shake or vortex the mixture for 60 seconds. Observe. If the compound dissolves completely, it is water-soluble.[16][17] Given its structure, **2-MethylNaphth[2,1-d]oxazole** is expected to be insoluble.
- **5% NaOH Test:** To a fresh sample, add 1.0 mL of 5% (w/v) sodium hydroxide solution. Vortex and observe. Solubility indicates an acidic functional group. This compound is not expected to be soluble.
- **5% HCl Test:** To a fresh sample, add 1.0 mL of 5% (w/v) hydrochloric acid solution. Vortex and observe. Solubility indicates a basic functional group. Given the low predicted pKa, it is unlikely to dissolve.[17]
- **Organic Solvent Test:** Sequentially test solubility in solvents of varying polarity, such as methanol, ethanol, acetone, chloroform, and hexane. Add the solvent in 0.5 mL portions, vortexing after each addition, up to a total of 3 mL. Record observations as "soluble," "sparingly soluble," or "insoluble."

Conclusion

2-MethylNaphth[2,1-d]oxazole is a structurally important heterocyclic compound with well-defined, albeit sometimes variably reported, physicochemical properties. Its high melting point for a small molecule, low aqueous solubility, and characteristic UV absorbance are direct consequences of its fused aromatic structure. The methodologies outlined in this guide provide a robust framework for researchers to independently verify these properties, ensuring data integrity for applications ranging from materials science to the early stages of drug discovery. A thorough characterization, following these validated protocols, is the foundational step for unlocking the full potential of this versatile molecular scaffold.

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